molecular formula C15H9ClN2O B15133333 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B15133333
M. Wt: 268.70 g/mol
InChI Key: IZGLDEHASPLXFF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products Formed

The major products formed from reactions with this compound depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ester .

Scientific Research Applications

2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O/c16-15(19)11-9-14(13-7-3-4-8-17-13)18-12-6-2-1-5-10(11)12/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGLDEHASPLXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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